N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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Overview
Description
The compound “N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide” is a complex organic molecule. It contains a dihydropyrimidinone core, which is a type of heterocyclic compound with a pyrimidine moiety in the ring nucleus . These types of compounds have aroused interest in medicinal chemistry due to their versatile biological activity .
Synthesis Analysis
The synthesis of these types of compounds is often achieved through multicomponent reactions, such as the Biginelli reaction . This involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones, also known as DHPMs . The reaction can be carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The core of the molecule is a dihydropyrimidinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom . Attached to this ring are various other groups, including a phenyl group, an ethyl group, and a tetrazolyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive functional groups. The dihydropyrimidinone ring, for example, can undergo a variety of reactions . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. In particular, F6161-0174 has been investigated. It belongs to the class of indole compounds and shows inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L .
- Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have demonstrated potent antiviral effects against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
- F6161-0174 has been evaluated for its antioxidant activity using the DPPH assay. It exhibited good scavenging potential, comparable to ascorbic acid (positive control) .
Antiviral Activity
Antioxidant Potential
Other Potential Applications
Future Directions
properties
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c28-19-12-18(15-5-2-1-3-6-15)22-13-26(19)10-9-21-20(29)16-7-4-8-17(11-16)27-14-23-24-25-27/h1-8,11-14H,9-10H2,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPBMVDGRAZSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide |
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